2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide
Description
1.1. Structural Overview of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide This compound features a dihydropyrazinone core (3-oxo-4-phenyl-3,4-dihydropyrazine) linked via a sulfanyl (-S-) bridge to an N-phenylacetamide moiety. The dihydropyrazinone ring introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic heterocycles. The N-phenylacetamide group is a common pharmacophore in medicinal chemistry, often contributing to target binding through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-(3-oxo-4-phenylpyrazin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-16(20-14-7-3-1-4-8-14)13-24-17-18(23)21(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZIZLMWPMLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3-oxo-4-phenyl-3,4-dihydropyrazine with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Oxadiazole-Based Sulfanyl Acetamides
- Structure: Compounds such as 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides (e.g., 8a-w in ) replace the dihydropyrazinone with a 1,3,4-oxadiazole ring.
- Activity : These derivatives exhibit enzyme inhibition (e.g., 8q : IC₅₀ = 49.71 µM against α-glucosidase), attributed to the oxadiazole’s electron-deficient nature and planar geometry, which facilitates interactions with enzyme active sites .
Pyrimidine-Based Acetamides
- Structure: 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide derivatives () feature a pyrimidine ring instead of dihydropyrazinone.
- Activity : These compounds are designed as reverse transcriptase inhibitors, leveraging the pyrimidine ring’s ability to mimic nucleobases in viral DNA .
- Key Difference: The dihydropyrazinone’s partial saturation may reduce metabolic stability compared to pyrimidine but could enhance selectivity for non-viral targets.
Triazole-Based Sulfanyl Acetamides
- Structure: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () incorporate a triazole ring, known for metal coordination and hydrogen-bonding capabilities.
- Activity : These compounds demonstrate anti-exudative effects in preclinical models, likely due to triazole-mediated modulation of inflammatory pathways .
- Key Difference: The dihydropyrazinone’s keto group may introduce additional redox or metabolic liabilities compared to the triazole’s stability.
2.4. Cyanoacetamide Derivatives
- Structure: 2-Cyano-N-(4-sulfamoylphenyl)acetamides (e.g., 13a-e in ) replace the sulfanyl bridge with a cyano group.
- Key Difference: The sulfanyl group in the target compound may improve bioavailability by reducing cytotoxicity associated with cyano groups.
Data Tables
Table 1. Comparative Analysis of Sulfanyl Acetamide Derivatives
Research Findings and Trends
- Heterocyclic Influence: Oxadiazole and pyrimidine derivatives exhibit strong enzyme inhibition, likely due to their planar, aromatic cores. The dihydropyrazinone’s partial saturation may favor targets requiring conformational adaptability.
- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) enhance stability, while bulky substituents (e.g., indole in ) improve target specificity.
- Synthetic Routes : S-alkylation () and diazonium coupling () are common methods for sulfanyl acetamide synthesis, suggesting scalable pathways for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
